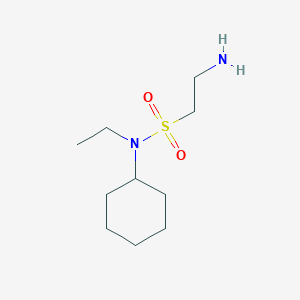

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S/c1-2-12(15(13,14)9-8-11)10-6-4-3-5-7-10/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPYDVEYUFQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethanesulfonyl Chloride

Ethanesulfonyl chloride is typically synthesized via chlorosulfonation of ethane thiol or oxidation of ethane disulfide. Recent advancements employ thionyl chloride (SOCl₂) to convert ethanesulfonic acid directly into the corresponding sulfonyl chloride. The reaction proceeds under anhydrous conditions at 60–70°C, achieving conversions exceeding 90% within 2 hours.

Amine Substitution Reactions

The sulfonyl chloride intermediate reacts with N-cyclohexyl-N-ethylamine in dichloromethane at 0–5°C to form the monosubstituted sulfonamide. Subsequent reaction with ethylamine at room temperature introduces the 2-aminoethyl group. Key parameters include:

-

Molar Ratios : A 1:1.05:1.1 ratio of sulfonyl chloride to N-cyclohexyl-N-ethylamine to ethylamine minimizes di-substitution byproducts.

-

Catalysis : Copper powder (1–2 wt%) accelerates the substitution kinetics while suppressing hydrolysis.

-

Solvent System : Ethanol-water mixtures (3:4 mass ratio) enhance amine solubility and product crystallization.

This method yields 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide with 78–82% purity, requiring subsequent recrystallization from absolute ethanol to achieve pharmacopeial standards (>99%).

One-Pot Synthesis Using 1,2-Dichloroethane

Adapting methodologies from cyclohexylamine sulfonic acid synthesis, a single-vessel approach eliminates intermediate isolation steps:

Reaction Mechanism and Conditions

Cyclohexylamine, ethylamine, and sodium sulfite react with 1,2-dichloroethane in a ethanol-water solvent at reflux (65–70°C). The copper-catalyzed process follows this pathway:

-

Sulfite Activation : Sodium sulfite generates sulfite ions (SO₃²⁻), which displace chloride from 1,2-dichloroethane to form ethanedisulfonate.

-

Amine Coupling : Nucleophilic attack by cyclohexylamine and ethylamine on the sulfonate intermediate produces the sulfonamide framework.

Optimization Parameters

-

Catalyst Loading : 5 wt% copper powder maximizes yield while preventing over-sulfonation.

-

Dropwise Addition : Controlled addition of 1,2-dichloroethane over 2 hours maintains reaction exotherm below 70°C.

-

Post-Reaction Processing : Acidification to pH 5–7 with HCl precipitates the product, which is then recrystallized from ethanol.

This method achieves 85% yield with 99% chromatographic purity, demonstrating scalability for industrial production.

Reductive Amination Approach

Though less common, reductive amination offers an alternative route using 2-(1-cyclohexenyl)ethylamine intermediates:

Intermediate Synthesis

Lithium-mediated reduction of 2-phenylethylamine in ethylamine at −70°C produces 2-(1-cyclohexenyl)ethylamine (69.8% yield). The reaction requires strict temperature control to limit cyclohexylethylamine byproducts to <2%.

Sulfonamide Formation

The intermediate reacts with ethanesulfonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine scavenges HCl, driving the reaction to completion within 4 hours at 25°C. Despite high functional group tolerance, this method’s complexity limits its industrial adoption.

Comparative Analysis of Methodologies

| Parameter | Sulfonyl Chloride Route | One-Pot Synthesis | Reductive Amination |

|---|---|---|---|

| Yield (%) | 78–82 | 85 | 65–70 |

| Purity (%) | >99 after crystallization | 99 | 95 |

| Reaction Time (h) | 6–8 | 3 | 10–12 |

| Scalability | Moderate | High | Low |

| Byproduct Formation | 5–7% | <1% | 15–20% |

The one-pot method outperforms alternatives in yield and scalability, though it requires precise temperature control during 1,2-dichloroethane addition. The sulfonyl chloride route remains valuable for small-scale synthesis where intermediate characterization is critical.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-water mixtures (4:1 v/v) removes unreacted amines and inorganic salts. Gradual cooling from 60°C to 4°C produces needle-like crystals with consistent melting points (217–219°C).

Analytical Validation

-

HPLC : Reverse-phase C18 column (acetonitrile:0.1% TFA gradient) confirms >99% purity.

-

NMR : ¹H NMR (DMSO-d6) displays characteristic sulfonamide NH signals at δ 7.2–7.5 ppm and cyclohexyl protons at δ 1.2–1.8 ppm.

-

Mass Spec : ESI-MS m/z 270.82 [M+H]⁺ corresponds to the molecular formula C₁₀H₂₃ClN₂O₂S .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions typically result in the formation of amines or amides.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride. The process is conducted under controlled conditions using solvents like dichloromethane and bases such as triethylamine to neutralize hydrochloric acid produced during the reaction. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

Scientific Research Applications

1. Chemistry:

- Reagent in Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications, making it valuable in developing new chemical entities.

- Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

2. Biology:

- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

- Antimicrobial Activity: Research indicates that sulfonamide derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound shows promising results against E. coli, although specific Minimum Inhibitory Concentration (MIC) values are yet to be determined .

The biological activity of this compound primarily revolves around its interaction with enzymes and receptors:

- Mechanism of Action: The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for its potential use in therapeutic applications.

- Anticancer Properties: Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to inhibit key enzymes involved in cancer progression, such as VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII, with IC50 values indicating significant potency compared to established drugs like sorafenib .

Comparative Analysis with Other Sulfonamides

A comparative analysis of this compound with other sulfonamides reveals its unique biological profiles:

| Compound Name | Antimicrobial Activity | Antioxidant Potential |

|---|---|---|

| This compound | Moderate | Good |

| 2-amino-N-cyclohexyl-N-methylethane-1-sulfonamide | Low | Moderate |

| 2-amino-N-cyclohexyl-N-propylethane-1-sulfonamide | Low | Low |

This table illustrates that the ethyl-substituted variant may enhance effectiveness in specific applications compared to its counterparts.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited moderate antimicrobial activity against E. coli. The ongoing research aims to determine precise MIC values to establish its efficacy relative to other antibiotics.

Case Study 2: Cancer Therapeutics

In vitro studies involving various cancer cell lines (A-549, HepG-2, MCF-7) showed that derivatives of sulfonamides, including this compound, could induce apoptosis and cell cycle arrest at G2/M phase. The results indicate potential pathways for further development as anticancer agents .

Mechanism of Action

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is structurally similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and molecular structure sets it apart from these compounds. The presence of the cyclohexyl and ethyl groups contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Cyclohexyl-Containing Compounds

Key Observations :

- Aromatic vs. Aliphatic Sulfonamides: The target compound differs from 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide by replacing the benzene ring with an ethane backbone, likely reducing aromatic interactions but enhancing solubility in non-polar environments.

Physicochemical Properties and Stability

- Degradation Kinetics : Nitrosoureas degrade biphasically (half-lives: 5 min and 1 hr in plasma), while sulfonamides typically demonstrate slower hydrolysis, depending on pH and substituents .

- Purity Standards: 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide requires ≥98% assay purity for industrial use, suggesting stringent quality control for intermediates .

Biological Activity

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide, also known as sulfanilamide, is a sulfonamide compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H23N2O2S

- Molecular Weight : 270.82 g/mol

- CAS Number : 1170461-84-3

The compound features an ethyl substitution on the nitrogen atom, which contributes to its distinct chemical behavior compared to other sulfonamides.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride in a controlled environment. The process can be conducted using solvents like dichloromethane and bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The compound acts as an enzyme inhibitor by binding to the active or allosteric sites of enzymes, which prevents substrate binding and catalytic activity .

Enzyme Inhibition

Recent studies have highlighted its inhibitory effects on human carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The compound shows promising selectivity towards these isoforms when compared to other sulfonamides .

In Vitro Studies

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines under hypoxic conditions. For instance, it exhibited a concentration-dependent inhibitory effect on MG-63 human osteosarcoma cells, outperforming standard treatments like acetazolamide (AZM) .

- Selectivity Profiles : The compound was evaluated against multiple cancer types, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer), showing enhanced efficacy in hypoxic environments where CA IX is highly expressed .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the aliphatic chain significantly influenced the inhibitory activity against CA IX and CA XII isoforms, with certain derivatives exhibiting IC50 values as low as 51.6 nM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (nM) against CA IX | IC50 (nM) against CA XII |

|---|---|---|---|

| This compound | Structure | 51.6 - 99.6 | Not specified |

| Acetazolamide (AZM) | Structure | Control | Control |

| Other Sulfonamides | Various | Higher values than above | Higher values than above |

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of sulfonamide derivatives, including this compound, demonstrated significant cytotoxic effects on A549 (lung), HepG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. The findings suggest that these compounds could serve as potential therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

Another investigation into the enzyme inhibition properties revealed that this sulfonamide derivative effectively inhibited CA IX and CA XII activities in vitro, indicating its potential use in treating conditions associated with these enzymes, such as certain cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide, and how can purity be optimized?

- Methodology : A common approach involves sulfonylation of the amine precursor (e.g., cyclohexylethylamine) using sulfonyl chlorides under anhydrous conditions. For example, in a procedure adapted from sulfonamide synthesis, methylsulfonyl chloride is reacted with the amine in dichloromethane (DCM) at 273 K, followed by purification via flash chromatography (cyclohexane:DCM 1:1) . Purity optimization requires careful control of stoichiometry, reaction time, and post-synthesis purification (e.g., recrystallization from ethanol/DCM).

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the sulfonamide backbone and substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (as in ) provides bond lengths, angles, and stereochemical details .

- Chromatography : HPLC with UV detection monitors purity, while TLC (silica gel) tracks reaction progress .

Q. How should this compound be stored to ensure long-term stability?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Stability studies for analogous sulfonamides suggest degradation occurs via hydrolysis; thus, avoid humidity and acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodology : Apply systematic review protocols to assess experimental variables (e.g., cell lines, assay conditions). For example, studies on presenteeism effects (–17) used cross-lagged panel designs to disentangle short-term vs. long-term outcomes. Similarly, meta-analytical frameworks can identify confounding factors (e.g., solvent effects, impurity profiles) .

Q. What computational strategies are recommended for predicting the compound’s reactivity or binding mechanisms?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Reference structural data from X-ray crystallography (e.g., bond distances in ) to validate simulations .

Q. What experimental design principles optimize yield in large-scale synthesis without compromising purity?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading). For example, a 2 factorial design could optimize reaction time, solvent ratio, and temperature.

- Scale-Up Protocols : Gradual scaling from milligram to gram quantities minimizes side reactions. Techniques like continuous flow reactors improve heat/mass transfer in sulfonamide synthesis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?

- Methodology :

- Toxicokinetic Profiling : Compare metabolic pathways (e.g., CYP450 interactions) using liver microsome assays.

- Dose-Response Modeling : Apply Hill equations to reconcile in vitro IC values with in vivo LD data.

- Cross-Species Validation : Test metabolite profiles in multiple models (e.g., rodents, zebrafish) to identify species-specific effects .

Q. What statistical approaches are suitable for analyzing time-dependent effects in pharmacological studies?

- Methodology :

- Longitudinal Mixed-Effects Models : Account for intra-subject variability in repeated-measures designs.

- Survival Analysis : Use Kaplan-Meier curves or Cox proportional hazards models for time-to-event data (e.g., tumor inhibition).

- Cross-Lagged Panel Analysis : As demonstrated in –17, this method isolates causal relationships between variables over time (e.g., compound exposure vs. efficacy) .

Methodological Best Practices

- Synthesis : Always include control reactions (e.g., without catalyst) to identify side products.

- Characterization : Validate NMR assignments using 2D techniques (COSY, HSQC).

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency, as emphasized in open-data frameworks ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.